molecular formula C14H13NO6S B1512493 Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate CAS No. 885273-55-2

Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate

Cat. No. B1512493
CAS RN: 885273-55-2
M. Wt: 323.32 g/mol
InChI Key: JNOOQXUWKBZMSG-GQCTYLIASA-N
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Description

“Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole ring is substituted at the 3rd position with a methanesulfonyl group and at the 5th position with a carboxyvinyl group. Additionally, the indole ring is also substituted at the 2nd position with a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring system would contribute to the aromaticity of the compound, while the methanesulfonyl, carboxyvinyl, and carboxylate groups would introduce polar characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a potential drug, for example, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

(E)-3-(2-methoxycarbonyl-5-methylsulfonyl-1H-indol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-21-14(18)13-9(4-6-12(16)17)10-7-8(22(2,19)20)3-5-11(10)15-13/h3-7,15H,1-2H3,(H,16,17)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOOQXUWKBZMSG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)S(=O)(=O)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate
Reactant of Route 2
Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate
Reactant of Route 3
Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate
Reactant of Route 6
Methyl 3-(2-carboxy-vinyl)-5-methanesulfonyl-1H-indole-2-carboxylate

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